molecular formula C18H25NO5S B1676032 methanesulfonate;[3-methoxy-4-(4-phenylbutoxy)phenyl]azanium CAS No. 15382-74-8

methanesulfonate;[3-methoxy-4-(4-phenylbutoxy)phenyl]azanium

Cat. No.: B1676032
CAS No.: 15382-74-8
M. Wt: 367.5 g/mol
InChI Key: PDZNTVLICZQYHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Anisidine, 4-(4-phenylbutoxy)-, methanesulfonate involves the reaction of m-Anisidine with 4-(4-phenylbutoxy) and methanesulfonic acid. The reaction conditions typically include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

m-Anisidine, 4-(4-phenylbutoxy)-, methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

m-Anisidine, 4-(4-phenylbutoxy)-, methanesulfonate is widely used in scientific research due to its bioactive properties. Some of its applications include:

Mechanism of Action

The mechanism of action of m-Anisidine, 4-(4-phenylbutoxy)-, methanesulfonate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate protein-protein interactions, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • m-Anisidine, 4-(4-phenylbutoxy)-, hydrochloride
  • m-Anisidine, 4-(4-phenylbutoxy)-, sulfate
  • m-Anisidine, 4-(4-phenylbutoxy)-, nitrate

Uniqueness

m-Anisidine, 4-(4-phenylbutoxy)-, methanesulfonate is unique due to its specific methanesulfonate group, which imparts distinct chemical and biological properties. This group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

15382-74-8

Molecular Formula

C18H25NO5S

Molecular Weight

367.5 g/mol

IUPAC Name

methanesulfonate;[3-methoxy-4-(4-phenylbutoxy)phenyl]azanium

InChI

InChI=1S/C17H21NO2.CH4O3S/c1-19-17-13-15(18)10-11-16(17)20-12-6-5-9-14-7-3-2-4-8-14;1-5(2,3)4/h2-4,7-8,10-11,13H,5-6,9,12,18H2,1H3;1H3,(H,2,3,4)

InChI Key

PDZNTVLICZQYHO-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)[NH3+])OCCCCC2=CC=CC=C2.CS(=O)(=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)[NH3+])OCCCCC2=CC=CC=C2.CS(=O)(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Anisidine, 4-(4-phenylbutoxy)-, methanesulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methanesulfonate;[3-methoxy-4-(4-phenylbutoxy)phenyl]azanium
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methanesulfonate;[3-methoxy-4-(4-phenylbutoxy)phenyl]azanium
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methanesulfonate;[3-methoxy-4-(4-phenylbutoxy)phenyl]azanium
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methanesulfonate;[3-methoxy-4-(4-phenylbutoxy)phenyl]azanium
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methanesulfonate;[3-methoxy-4-(4-phenylbutoxy)phenyl]azanium
Reactant of Route 6
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methanesulfonate;[3-methoxy-4-(4-phenylbutoxy)phenyl]azanium

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